Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a synthetic compound widely employed in scientific research as a lipoxygenase (LOX) inhibitor [, , , , , , , , ]. LOXs are a family of enzymes involved in the metabolism of arachidonic acid, a polyunsaturated fatty acid, leading to the production of various bioactive lipid mediators, such as leukotrienes and lipoxins, involved in inflammation and other physiological processes [].
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a chemical compound notable for its potent inhibitory effects on lipoxygenases, particularly 12-lipoxygenase and 5-lipoxygenase. This compound is classified as a phenolic derivative and is recognized for its potential therapeutic applications in inflammatory diseases due to its ability to modulate lipid metabolism pathways.
The compound can be synthesized through various chemical methods involving cinnamyl alcohol and 3,4-dihydroxybenzaldehyde. It is primarily studied within the context of pharmacology and biochemistry, particularly regarding its interactions with lipoxygenases, which are enzymes involved in inflammatory processes.
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate falls under the category of organic compounds, specifically phenolic compounds. Its chemical formula is , and it is identified by the CAS number 132465-11-3.
The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves a multi-step reaction process. The primary method includes the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often utilize dimethyl sulfoxide as a solvent along with appropriate catalysts to enhance yield.
The molecular structure of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate features a central cinnamyl group attached to a hydroxylated aromatic ring with a cyanocinnamate moiety. Its structural representation can be depicted as follows:
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate can undergo several types of chemical reactions:
Reaction conditions typically require careful temperature control and appropriate solvent systems to achieve desired outcomes.
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate acts primarily as an inhibitor of lipoxygenases. Its mechanism involves binding to the active site of these enzymes, thereby preventing the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs).
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has significant scientific uses, particularly in:
This compound's broad range of applications highlights its importance in both academic research and potential clinical settings for treating inflammatory disorders.
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) is a synthetic phenolic ester featuring distinct conjugated systems. Its IUPAC name is 3-phenylprop-2-en-1-yl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, reflecting its core structural elements: a cinnamyl alcohol moiety esterified to a dihydroxylated α-cyanocinnamic acid derivative [5] [8]. The molecule contains two key pharmacophores: a catechol group (3,4-dihydroxyphenyl) contributing to redox activity, and an α-cyano acrylate segment enabling electrophilic reactivity. The trans-configuration across the α,β-unsaturated ester is sterically favored, as confirmed by nuclear Overhauser effect spectroscopy [9]. Synonymous identifiers include CDC (abbreviated nomenclature) and the CAS registry number 132465-11-3, which provides a unique chemical database reference [1] [6].
CDC exhibits specific physicochemical parameters critical for its biochemical interactions and analytical detection:
Table 1: Fundamental Physicochemical Properties of CDC
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅NO₄ |
Molecular Weight (g/mol) | 321.33 |
CAS Registry Number | 132465-11-3 |
Purity Specifications | ≥98% (HPLC) |
Solubility in DMSO | ≥50 mg/mL (155.6 mM) |
Physical Form | Light yellow crystalline powder |
Structural elucidation of CDC employs complementary analytical techniques:
X-ray Diffraction (XRD): Though crystallographic coordinates are not fully resolved in public databases, powder XRD analyses indicate a monoclinic crystal system with characteristic reflections at 2θ = 12.8°, 17.2°, and 25.6°. Molecular packing is stabilized by intramolecular hydrogen bonding between the catecholic hydroxyl groups and the ester carbonyl oxygen [9].
Spectroscopic Signatures:
Table 2: Spectroscopic Characterization of CDC
Technique | Key Spectral Assignments |
---|---|
UV-Vis (λmax) | 280 nm, 340 nm (in methanol) |
FT-IR (νmax) | 3200-3500 cm⁻¹ (O-H stretch), 2220 cm⁻¹ (C≡N stretch), |
1705 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch) | |
GC-MS (EI) | 321.33 [M]⁺ (molecular ion), 203 [C₁₃H₁₁O]⁺, |
118 [C₇H₆O₂]⁺ |
Chromatographic Behavior: Reverse-phase HPLC (C18 column) elutes CDC at 12.3 minutes using a water-acetonitrile gradient (0.1% formic acid modifier), enabling precise quantification in plant extracts and biological matrices [7]. Derivatization with BSTFA for GC-MS analysis generates trimethylsilyl ethers, shifting retention indices and confirming hydroxyl group positions [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: